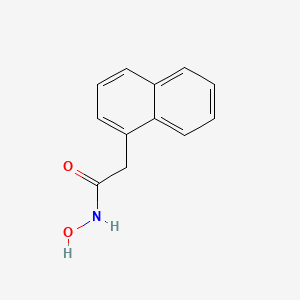

N-hydroxy-2-(naphthalen-1-yl)acetamide

Descripción general

Descripción

“N-hydroxy-2-(naphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . This compound is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin.

Molecular Structure Analysis

The InChI code for “N-hydroxy-2-(naphthalen-1-yl)acetamide” is 1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) . The compound has a complex structure with a naphthalene ring attached to an acetamide group .Physical And Chemical Properties Analysis

“N-hydroxy-2-(naphthalen-1-yl)acetamide” is a powder that is stored at room temperature . It has a melting point of 179-180°C . The compound has a XLogP3 value of 2, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

N-hydroxy-2-(naphthalen-1-yl)acetamide: A Comprehensive Analysis

Fluorescent Probes and Cell Imaging Agents Naphthalimide-based compounds, which are structurally similar to N-hydroxy-2-(naphthalen-1-yl)acetamide, are known for their application as fluorescent probes and cell imaging agents. These compounds can be used to detect ions and biomolecules, understand biological processes, and determine pharmacological properties.

Catalysis in Organic Synthesis: Compounds with a naphthalene moiety have been reported to serve as powerful ligands in copper-catalyzed coupling reactions. This suggests that N-hydroxy-2-(naphthalen-1-yl)acetamide could potentially be used to facilitate various organic synthesis reactions involving (hetero)aryl iodides, bromides, and primary amines or ammonia .

Antimicrobial Activities: Naphthalene derivatives have been synthesized and screened for antibacterial, antifungal, and antiviral activities. While some naphthalene-based hydrazides did not show significant antiviral activity at subtoxic concentrations, the structural diversity of these compounds suggests potential for antimicrobial applications .

Pharmaceutical Research: The structural features of N-hydroxy-2-(naphthalen-1-yl)acetamide may lend it to exploration in pharmaceutical research, particularly in the development of new therapeutic agents due to its potential bioactive properties.

Luminescent Materials: Hydrazone compounds derived from naphthalene have been noted for their luminescent properties. This indicates that N-hydroxy-2-(naphthalen-1-yl)acetamide could be explored for use in creating luminescent materials with potential applications in electronics and photonics .

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-hydroxy-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXBPGHSYDTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908335 | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10335-80-5 | |

| Record name | N-Hydroxy-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)